molecular formula C24H26N2O4S2 B2978237 2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005300-62-8

2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2978237
CAS RN: 1005300-62-8
M. Wt: 470.6
InChI Key: CBVJJRHGFAKBJE-UHFFFAOYSA-N
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Description

The compound “2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” belongs to a class of compounds known as 1,2,3,4-tetrahydroisoquinolines . These compounds are known for their diverse biological activities against various pathogens and neurodegenerative disorders . They are synthesized using the modified Pictet–Spengler reaction .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the use of the modified Pictet–Spengler reaction . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the modified Pictet–Spengler reaction and 1,3-dipolar cycloaddition .

Scientific Research Applications

Synthesis and Chemical Applications

2,4-Dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide and its derivatives are explored in the field of chemical synthesis, particularly in the formation of tetrahydroquinolines. These compounds are synthesized using Lewis Acid-promoted Friedel-Crafts cyclizations. Tetrahydroquinolines with gem-dimethyl substituents at C4 show activity as peroxisome proliferator-activated receptor agonists, indicating potential for treating type-2 diabetes (Bunce, Cain, & Cooper, 2013).

Pharmacological Applications

Several studies focus on the pharmacological potential of compounds structurally related to 2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. For instance, derivatives of tetrahydroquinoline have shown significant antimicrobial activity (Synthesis and antimicrobial evaluation, 2019). Additionally, compounds like 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides are designed to interact with human carbonic anhydrases, a key target in medical research for diseases like glaucoma, epilepsy, obesity, and cancer (Bruno et al., 2017).

Future Directions

The studies suggest that 1,2,3,4-tetrahydroisoquinolines are potentially interesting lead pharmacophores that should be further explored . The QSAR models provide insights into the physicochemical properties of the investigated compounds .

Mechanism of Action

Target of Action

The primary targets of 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The sulfonamide functional group in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . This similarity allows the compound to competitively inhibit the enzyme, thereby preventing the production of folic acid, which is crucial for bacterial DNA synthesis .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folic acid synthesis pathway in bacteria . This leads to a decrease in the production of nucleotides required for DNA synthesis and replication, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by 2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide results in the inability of bacteria to synthesize DNA, leading to the cessation of bacterial growth .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of the compound. For instance, extreme pH values can affect the ionization state of the compound, potentially impacting its absorption and distribution. Similarly, high temperatures may lead to the degradation of the compound, reducing its efficacy .

properties

IUPAC Name

2,4-dimethyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-6-10-22(11-7-17)32(29,30)26-14-4-5-20-16-21(9-12-23(20)26)25-31(27,28)24-13-8-18(2)15-19(24)3/h6-13,15-16,25H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVJJRHGFAKBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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